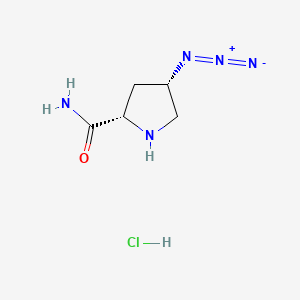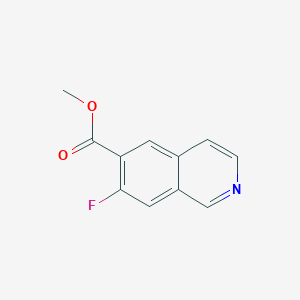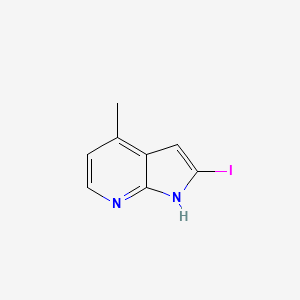
2-Iodo-4-methyl-7-azaindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-4-methyl-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and have been widely used in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with an iodine atom at the second position and a methyl group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methyl-7-azaindole typically involves the iodination of 4-methyl-7-azaindole. One common method is the reaction of 4-methyl-7-azaindole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2-Iodo-4-methyl-7-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.
Cross-Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon bonds. Palladium catalysts are often used in these reactions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane using appropriate oxidizing or reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) in anhydrous solvents such as tetrahydrofuran (THF).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as dimethylformamide (DMF) or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Products with various substituents replacing the iodine atom.
Cross-Coupling Reactions: Biaryl compounds or other complex structures.
Oxidation and Reduction Reactions: Carboxylic acids or alkanes, respectively.
科学研究应用
2-Iodo-4-methyl-7-azaindole has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other therapeutic agents. Azaindole derivatives have shown potential as anticancer, antifungal, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of biological pathways and molecular targets, particularly in the context of protein kinases and other enzymes.
Chemical Biology: It serves as a probe for investigating the mechanisms of action of various biological processes.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Iodo-4-methyl-7-azaindole involves its interaction with molecular targets such as protein kinases. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and differentiation.
相似化合物的比较
4-Methyl-7-azaindole: Lacks the iodine atom, making it less reactive in certain substitution and cross-coupling reactions.
2-Iodo-7-azaindole: Similar structure but without the methyl group, which can affect its biological activity and reactivity.
2-Iodo-4-methylindole: Contains an indole ring instead of an azaindole ring, leading to different electronic properties and reactivity.
Uniqueness: 2-Iodo-4-methyl-7-azaindole is unique due to the presence of both the iodine atom and the methyl group, which confer specific reactivity and biological activity. The iodine atom allows for versatile substitution and cross-coupling reactions, while the methyl group can influence the compound’s interaction with biological targets.
属性
IUPAC Name |
2-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-10-8-6(5)4-7(9)11-8/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCZZSZIGGGTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=NC=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
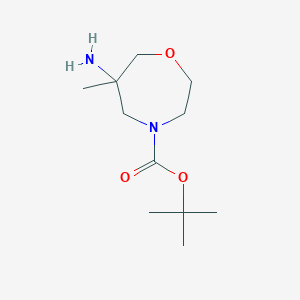
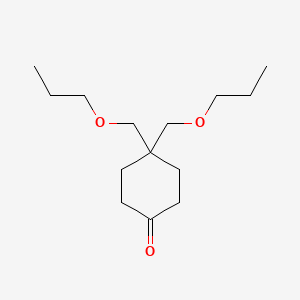
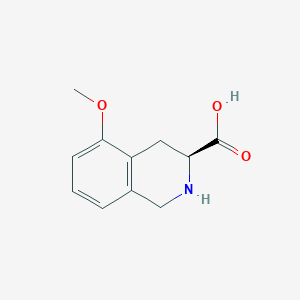

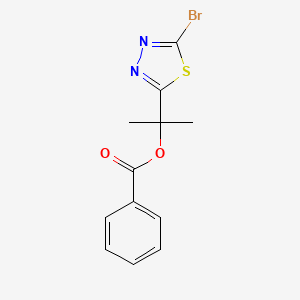
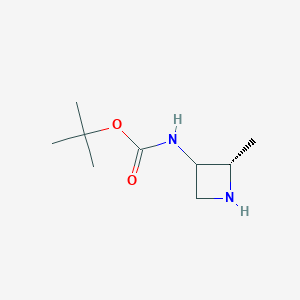
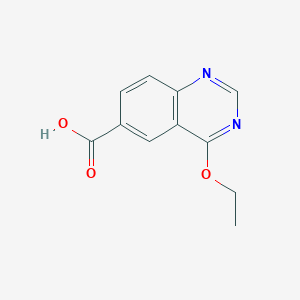

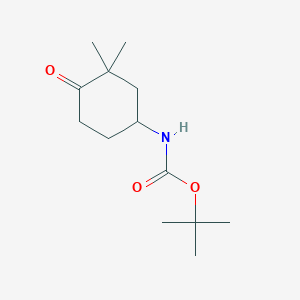
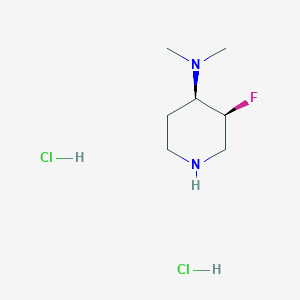
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B8242003.png)
